molecular formula C₁₂H₁₀D₄Br₂ClNO B1146895 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide CAS No. 79499-60-8

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide

Cat. No.: B1146895
CAS No.: 79499-60-8
M. Wt: 387.53
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Description

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide is a deuterium-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone, which is an intermediate in the synthesis of ketamine metabolites. The deuterium labeling (d4) is used to trace the compound in various biochemical and pharmacological studies.

Properties

IUPAC Name

2-amino-6-bromo-2-(2-chlorophenyl)cyclohexan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO.BrH/c13-9-5-3-7-12(15,11(9)16)8-4-1-2-6-10(8)14;/h1-2,4,6,9H,3,5,7,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGBWRWZOSOHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79499-60-8
Record name Cyclohexanone, 2-amino-6-bromo-2-(2-chlorophenyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79499-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide typically involves the following steps:

    Bromination: The starting material, 2-(2-chlorophenyl)cyclohexanone, undergoes bromination to introduce a bromine atom at the 6-position of the cyclohexanone ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.

    Deuterium Labeling: Deuterium atoms are introduced at specific positions (d4) to create the labeled compound.

    Hydrobromide Formation: The final step involves converting the free base into its hydrobromide salt form for stability and ease of handling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the bromination, amination, and deuterium labeling steps.

    Purification: The product is purified using techniques such as recrystallization, chromatography, and distillation.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 hydrobromide is investigated for its potential pharmacological properties. Its structure suggests possible activity as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.

  • Case Study : A study explored the synthesis of derivatives based on this compound, assessing their effects on neurotransmitter systems. The findings indicated that modifications to the cyclohexanone structure could enhance binding affinity to specific receptors .

Analytical Chemistry

The deuterated nature of this compound allows it to serve as a valuable internal standard in nuclear magnetic resonance (NMR) spectroscopy, facilitating quantitative analysis of other compounds.

  • Application Example : In a recent application, researchers utilized this compound as an internal standard for the NMR analysis of complex mixtures. The deuterium labeling provided clear differentiation between the analyte signals and background noise, improving accuracy in quantification .

Synthetic Organic Chemistry

This compound is employed as a building block in organic synthesis due to its unique functional groups and reactivity patterns.

  • Synthesis Pathway : Researchers have reported a novel synthetic route using this compound as a precursor for synthesizing more complex cyclic compounds. This method highlights its utility in constructing multi-functionalized molecules with potential biological activity .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPotential precursor for neuroactive compounds
Analytical ChemistryInternal standard for NMR spectroscopy
Synthetic Organic ChemistryBuilding block for the synthesis of complex cyclic structures

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets NMDA (N-methyl-D-aspartate) receptors in the brain, similar to ketamine.

    Pathways Involved: The compound modulates neurotransmitter release and synaptic plasticity, affecting neural communication and potentially leading to anesthetic and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone: The non-deuterated version of the compound.

    Ketamine: A well-known anesthetic and analgesic with a similar structure.

    Phencyclidine (PCP): Another NMDA receptor antagonist with similar pharmacological effects.

Uniqueness

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide is unique due to its deuterium labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This labeling provides a significant advantage in research settings, enabling detailed analysis of the compound’s behavior in biological systems.

Biological Activity

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide (CAS No. 79499-60-8) is a synthetic compound that belongs to the class of cyclohexanones. Its unique molecular structure, which includes a bromine atom and a chlorophenyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C12H14BrClNOC_{12}H_{14}BrClNO, with a molecular weight of 383.507 g/mol. The compound features notable physicochemical properties, including a LogP value of 4.6689, indicating its lipophilicity, which may influence its biological interactions .

The biological activity of this compound is primarily attributed to its role as an inhibitor in various biochemical pathways. Initial studies suggest that it may interact with specific receptors or enzymes, impacting cellular functions such as protein synthesis and signal transduction.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Effect Reference
Protein Synthesis InhibitionPotential inhibition observed in similar compounds
Anti-inflammatory ActionHypothetical based on structural similarities
LipophilicityLogP = 4.6689

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been investigated for their biological effects:

  • Anti-cancer Activity : Compounds structurally related to cyclohexanones have shown promise in inhibiting cancer cell proliferation. For example, certain derivatives have been tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity.
  • Neuroprotective Effects : Some studies suggest that similar compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Research Findings

Recent literature highlights the need for further investigation into the pharmacological properties of this compound. Key findings include:

  • Structure-Activity Relationship (SAR) : The presence of halogen substituents (bromine and chlorine) appears to enhance biological activity by increasing lipophilicity and altering receptor binding profiles .
  • Potential Applications : Given its structural characteristics, there is potential for this compound in drug development targeting inflammatory diseases and certain cancers.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide?

Methodological Answer: The synthesis involves three key steps:

Cyclohexanone Core Formation : Condensation of 2-chlorophenylacetic acid derivatives with brominated intermediates under acidic conditions (e.g., HBr catalysis) to install the bromo and chlorophenyl groups .

Amination : Introduction of the amino group via reductive amination or nucleophilic substitution, ensuring regioselectivity at the 2-position.

Deuterium Labeling (-d4) : Isotopic enrichment is achieved by refluxing the intermediate in D₂O with a deuterated acid catalyst (e.g., DCl or DBr), replacing four exchangeable protons .

Hydrobromide Salt Formation : Precipitation using concentrated HBr in anhydrous ethanol, followed by recrystallization for purity .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
12-Chlorophenylacetic acid, HBr, 80°CCyclohexanone ring formation
2NH₃/NaBH₄, THF, 0°CAmination at 2-position
3D₂O, DBr, 12 h refluxDeuteration (-d4)
4HBr/EtOH, -20°CHydrobromide salt precipitation

Q. How is the compound characterized to confirm structural integrity and isotopic purity?

Methodological Answer: A multi-technique approach is essential:

  • X-ray Crystallography : Resolves stereochemistry and confirms the bromo/chlorophenyl substitution pattern (R-factor < 0.05 recommended) .
  • NMR Spectroscopy :
    • ¹H NMR : Absence of signals at δ 2.5–3.0 ppm confirms deuterium incorporation at the cyclohexanone methylene positions.
    • ¹³C NMR : Peaks at ~200 ppm verify the ketone group .
  • Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm ensures isotopic purity (e.g., [M+H]⁺ for C₁₂H₁₀D₄BrClNO⁺ requires m/z 367.9742) .
  • Elemental Analysis : Deviation <0.3% for C, H, N confirms stoichiometry.

Advanced Research Questions

Q. How can reaction mechanisms for deuterium incorporation be validated experimentally?

Methodological Answer:

  • Isotopic Tracing : Use ¹H-¹³C HMQC NMR to track deuterium migration during labeling. For example, monitor the disappearance of ¹H signals at C-3 and C-5 positions .
  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates in H₂O vs. D₂O. A KIE > 2 indicates proton transfer as the rate-determining step .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict favorable deuteration sites, aligning with experimental NMR data .

Q. How do researchers address contradictions between crystallographic and spectroscopic data?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism):

  • Variable-Temperature NMR : Detect equilibrium between keto-enol forms if C=O signals split at low temperatures .
  • Complementary Techniques :
    • IR Spectroscopy : A strong band at ~1700 cm⁻¹ confirms the ketone dominates in solution.
    • Powder XRD : Compare with single-crystal data to rule out polymorphism .
  • Dynamic NMR Simulations : Use software like MestReNova to model exchange broadening and quantify tautomer ratios .

Q. What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

  • Hydroscopicity : The hydrobromide salt absorbs moisture, leading to hydrolysis. Store under inert gas (N₂/Ar) at 0–4°C with desiccants (silica gel) .
  • Light Sensitivity : UV-Vis studies show degradation above 300 nm. Use amber vials and minimize UV exposure .
  • Long-Term Stability : Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts >5% indicate degradation) .

Table 2: Stability Optimization Strategies

FactorRiskMitigation
MoistureHydrolysis of Br⁻Desiccated storage, N₂ atmosphere
LightPhotodegradationAmber glassware, dark storage
TemperatureThermal decompositionCold chain (2–8°C)

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